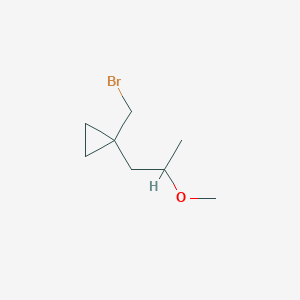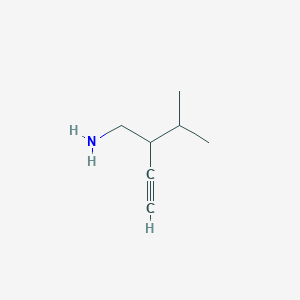
3-(Aminomethyl)-4-methylpent-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-4-methylpent-1-yne is an organic compound characterized by the presence of an amino group (-NH2) attached to a methylpent-1-yne structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-methylpent-1-yne can be achieved through several methods. One common approach involves the reaction of 4-methylpent-1-yne with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The choice of solvents and catalysts is crucial to optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-4-methylpent-1-yne undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The triple bond in the alkyne can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-4-methylpent-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive amino group.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-4-methylpent-1-yne involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the alkyne moiety can participate in click chemistry reactions, making it a versatile tool in chemical biology.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)-4-methylpent-1-yne: Unique due to its combination of an amino group and an alkyne moiety.
3-(Aminomethyl)phenylboronic acid hydrochloride: Similar in having an amino group but differs in its boronic acid functionality.
N-[3-(aminomethyl)benzyl]acetamidine: Contains an amino group and a benzyl moiety, differing in its overall structure and reactivity.
Highlighting Uniqueness
This compound stands out due to its unique combination of an amino group and an alkyne moiety, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in organic synthesis and medicinal chemistry make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
2-propan-2-ylbut-3-yn-1-amine |
InChI |
InChI=1S/C7H13N/c1-4-7(5-8)6(2)3/h1,6-7H,5,8H2,2-3H3 |
Clave InChI |
YKVWAKRADDKQQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CN)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)
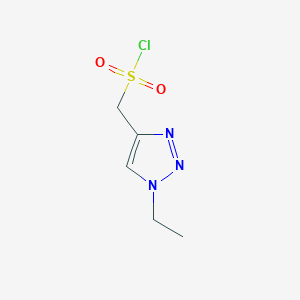

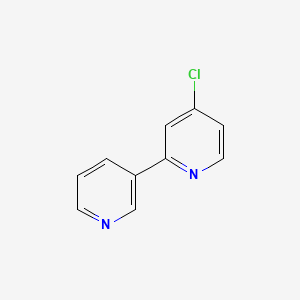
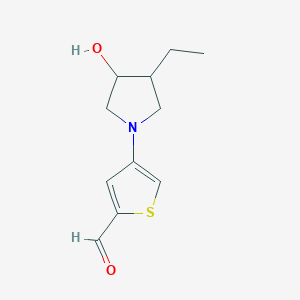
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
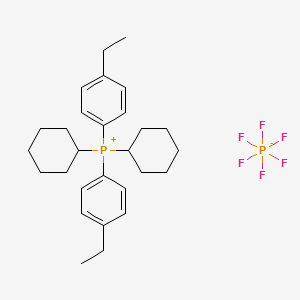
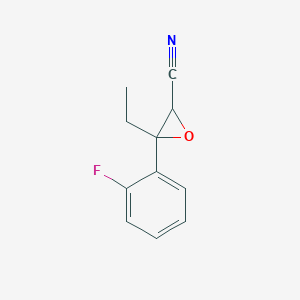
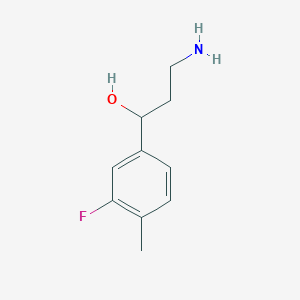
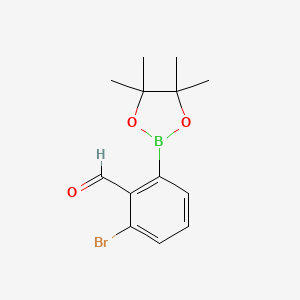
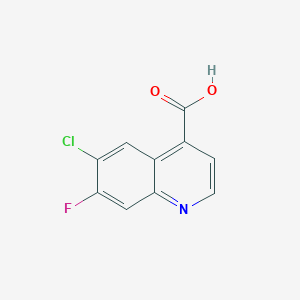
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)
